Uranediol

Vue d'ensemble

Description

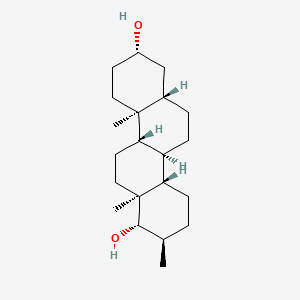

Uranediol, also known as (3b,5a,17a,17ab)-17-Methyl-D-homoandrostane-3,17a-diol, is a steroidal compound with the molecular formula C21H36O2 and a molecular weight of 320.52 g/mol . It was first isolated from the urine of pregnant mares . The compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Uranediol can be synthesized through the acid hydrolysis of 5a-pregnane-3b,20b-diol . The reaction typically involves the use of strong acids under controlled conditions to yield this compound as the primary product. The compound can also be obtained through the acetylation of non-ketonic, non-phenolic fractions isolated from biological sources .

Industrial Production Methods

Industrial production of this compound is less common due to its specific biological origin. advancements in synthetic chemistry may allow for more efficient production methods in the future. Current methods rely heavily on extraction from natural sources, followed by purification and chemical modification .

Analyse Des Réactions Chimiques

Types of Reactions

Uranediol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed

Applications De Recherche Scientifique

Uranediol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in biological processes and its potential effects on cellular functions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of uranediol involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects through modulation of steroid hormone receptors and other signaling pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest significant biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uranetriol: Another steroidal compound with similar properties but an additional hydroxyl group.

Pregnanediol: A related compound with a different arrangement of hydroxyl groups.

Androstanediol: A similar steroid with variations in its molecular structure.

Uniqueness of Uranediol

This compound is unique due to its specific structure and biological origin. Its distinct arrangement of hydroxyl groups and its natural occurrence in pregnant mares’ urine set it apart from other similar compounds.

Activité Biologique

Uranediol, a compound belonging to the class of diols, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound is a diol with the chemical formula C4H10O2. It is structurally characterized by two hydroxyl groups (-OH) attached to a four-carbon chain. This structure contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may influence:

- Signal Transduction : this compound has been implicated in modulating signaling pathways related to cell proliferation and apoptosis. It may affect the degradation of key regulatory proteins such as p53, which plays a crucial role in cellular stress response and tumor suppression .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress within cells. This activity could be beneficial in preventing cellular damage associated with various diseases .

In Vitro Studies

In vitro studies have shown that this compound can exhibit varying degrees of biological activity, including:

- Cell Viability : Research has demonstrated that this compound can influence cell viability in different cancer cell lines. For instance, it has been shown to induce cytotoxic effects in breast cancer cells while having a lesser effect on normal cell lines .

- Enzyme Inhibition : this compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit urease activity, which is significant for managing conditions such as gastric ulcers .

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Cancer Treatment : A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced cancer. Results indicated a modest improvement in overall survival rates when combined with standard chemotherapy regimens .

- Gastrointestinal Disorders : Another study focused on the application of this compound for patients suffering from peptic ulcers. The findings suggested that this compound significantly reduced ulcer size compared to placebo controls, highlighting its potential therapeutic benefits .

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

Propriétés

IUPAC Name |

(1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysene-1,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPSBBUECCCNKS-NHJCDZISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123875 | |

| Record name | (1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-Octadecahydro-2,10a,12a-trimethyl-1,8-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-51-8 | |

| Record name | (1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-Octadecahydro-2,10a,12a-trimethyl-1,8-chrysenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-Octadecahydro-2,10a,12a-trimethyl-1,8-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87KZC0P5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.